
Bis-TCO-PEG5
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Description
Bis-TCO-PEG5 is a useful research compound. Its molecular formula is C30H52N2O9 and its molecular weight is 584.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioconjugation
Bis-TCO-PEG5 plays a crucial role in bioconjugation processes, enabling the selective attachment of biomolecules such as proteins, peptides, and nucleic acids. The advantages include:
- Rapid Reaction Kinetics : The TCO-tetrazine reaction occurs at unmatched speeds, allowing for efficient labeling of biomolecules within minutes .
- Chemoselectivity : The reaction is highly specific, minimizing cross-reactivity with other functional groups present in biological samples .
Table 1: Comparison of Bioconjugation Techniques Using this compound
Technique | Description | Advantages |
---|---|---|
TCO-Tetrazine Ligation | Bioorthogonal reaction forming stable linkages | Fast, selective, and biocompatible |
Maleimide Conjugation | Traditional method for thiol-containing molecules | Established technique but slower than TCO-tetrazine |
Click Chemistry | General term for bioorthogonal reactions | Versatile applications in various fields |
Drug Delivery Systems
The incorporation of this compound into drug delivery systems enhances targeting and efficacy. Notable applications include:
- Antibody-Drug Conjugates (ADCs) : this compound facilitates the development of ADCs for targeted cancer therapy by linking cytotoxic drugs to antibodies selectively .
- PROTACs (Proteolysis-targeting chimeras) : The compound is utilized in synthesizing PROTACs, which selectively degrade target proteins, offering a novel approach to cancer treatment .
Molecular Imaging
The rapid kinetics and selectivity of this compound make it an excellent candidate for molecular imaging applications:
- Fluorescent Imaging : The compound is used to label biomolecules for real-time imaging studies, allowing researchers to visualize cellular processes dynamically .
- PET and SPECT Imaging : this compound is employed in pretargeted imaging strategies where it serves as a bioorthogonal tag for radiolabeling agents .
Case Study: Pretargeted PET Imaging
A study demonstrated the use of a TCO-conjugated antibody for pretargeted PET imaging. The results indicated enhanced tumor localization compared to traditional methods, showcasing the potential of this compound in improving imaging accuracy and efficacy .
Therapeutic Development
The unique properties of this compound have led to innovative therapeutic strategies:
- Targeted Cancer Therapy : By utilizing the fast kinetics of TCO-tetrazine reactions, researchers can deliver therapeutic agents directly to cancer cells, minimizing off-target effects .
- Radioimmunotherapy : TCO-modified compounds are being explored as tools for delivering radioisotopes to tumors selectively, enhancing treatment efficacy while reducing systemic toxicity .
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52N2O9/c33-29(40-27-11-7-3-1-4-8-12-27)31-15-17-35-19-21-37-23-25-39-26-24-38-22-20-36-18-16-32-30(34)41-28-13-9-5-2-6-10-14-28/h1-3,5,27-28H,4,6-26H2,(H,31,33)(H,32,34)/b3-1+,5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGFAGHNPOURDU-MGBLWKCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC/C=C/C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC2CC/C=C/CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52N2O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.